Cas no 12033-07-7 (Manganese nitride (Mn4N))

Manganese nitride (Mn4N) is an intermetallic compound composed of manganese and nitrogen, known for its high thermal stability and magnetic properties. It crystallizes in a cubic structure, exhibiting ferromagnetic behavior at room temperature, making it suitable for applications in magnetic storage and spintronic devices. Mn4N demonstrates excellent corrosion resistance and mechanical strength, which are advantageous in harsh environments. Its controlled nitrogen content allows for precise tuning of electronic and magnetic characteristics, facilitating use in thin-film technologies and advanced coatings. Additionally, Mn4N serves as a precursor in the synthesis of other manganese-based nitrides, expanding its utility in materials science and industrial catalysis.
Manganese nitride (Mn4N) structure
Manganese nitride (Mn4N) structure
Product Name:Manganese nitride (Mn4N)
CAS No:12033-07-7
MF:H3MnN
MW:71.9685690402985
CID:202732
Update Time:2025-05-24

Manganese nitride (Mn4N) Chemical and Physical Properties

Names and Identifiers

    • Manganese nitride (Mn4N)
    • MANGANESE NITRIDE
    • Einecs 234-785-8
    • Manganese nitrogen
    • Nitrilomanganese(III)
    • tetramanganese nitride
    • MANGANESE NITRIDE 99.9%
    • MANGANESE NITRIDE ISO 9001:2015 REACH
    • Inchi: 1S/Mn.H3N/h;1H3
    • InChI Key: RRZKHZBOZDIQJG-UHFFFAOYSA-N
    • SMILES: [Mn].N

Computed Properties

  • Exact Mass: 233.75500
  • Monoisotopic Mass: 119.917733
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 0
  • Complexity: 0
  • Covalently-Bonded Unit Count: 5
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3

Experimental Properties

  • Color/Form: No data avaiable
  • Density: No data available
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 12.36000
  • LogP: -0.38080
  • Vapor Pressure: No data available

Manganese nitride (Mn4N) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M856851-500g
manganese nitride
12033-07-7 N 8%
500g
¥1,980.00 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X59115-10g
manganese nitride
12033-07-7 N 8%
10g
¥118.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X59115-2g
manganese nitride
12033-07-7 N 8%
2g
¥38.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X59115-100g
manganese nitride
12033-07-7 N 8%
100g
¥468.0 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M856851-2g
manganese nitride
12033-07-7 N 8%
2g
¥39.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M856851-10g
manganese nitride
12033-07-7 N 8%
10g
¥148.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M856851-100g
manganese nitride
12033-07-7 N 8%
100g
¥582.00 2022-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M302597-100g
Manganese nitride (Mn4N)
12033-07-7 N 8%
100g
¥564.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M302597-10g
Manganese nitride (Mn4N)
12033-07-7 N 8%
10g
¥144.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M302597-25g
Manganese nitride (Mn4N)
12033-07-7 N 8%
25g
¥205.90 2023-09-01

Manganese nitride (Mn4N) Related Literature

Additional information on Manganese nitride (Mn4N)

Manganese Nitride (Mn₄N, CAS No. 12033-07-7): A Pioneering Material in Advanced Chemical and Energy Applications

Manganese nitride, specifically the Mn₄N phase with CAS No. 12033-07-7, has emerged as a critical material at the intersection of materials science and energy technology. This compound, characterized by its unique crystal structure and electronic properties, is gaining attention for its role in catalysis, electrochemical systems, and magnetic applications. Recent advancements in synthesis methodologies and computational modeling have unlocked new opportunities for optimizing its performance across diverse industrial and academic domains.

The structural complexity of Mn₄N arises from its inverse spinel lattice, which facilitates exceptional electronic conductivity and thermal stability up to 1,500°C under inert atmospheres. These attributes position it as a promising candidate for high-temperature sensors and solid-state electrolytes in next-generation batteries. Notably, studies published in Nature Materials (2023) demonstrated that doped variants of this compound exhibit superior oxygen reduction reaction (ORR) activity compared to conventional platinum-based catalysts—a breakthrough for cost-effective fuel cell development.

In the realm of energy storage, researchers have leveraged the layered structure of Mn₄N to create novel cathode materials for lithium-sulfur batteries. A 2024 study from the Journal of Power Sources highlighted how nitrogen doping within this framework improves sulfur immobilization efficiency by over 45%, addressing one of the field’s longstanding challenges with polysulfide shuttling phenomena. Such innovations underscore the compound’s potential to enhance both energy density and cycle stability in rechargeable systems.

CAS No. 12033-07-7-designated manganese nitride also plays a pivotal role in photocatalytic applications due to its tunable bandgap (≈1.8 eV). Recent experiments involving laser-assisted deposition techniques have produced nanocrystalline films capable of achieving quantum yields exceeding 8% under visible light—a significant improvement over earlier bulk material iterations reported in Science Advances (Q1 2024). These advancements suggest viable pathways toward scalable solar-driven hydrogen production systems.

The synthesis landscape for this compound has undergone transformative changes with the advent of scalable solvothermal methods combining manganese oxides with ammonia gas at moderate pressures (<5 MPa). This approach eliminates the need for vacuum environments while achieving phase purity above 99%, as validated through X-ray diffraction studies published in Angewandte Chemie late last year. Such process innovations are critical for transitioning laboratory-scale discoveries into industrial manufacturing pipelines.

In magnetic materials research, thin-film variants of Mn₄N have demonstrated perpendicular magnetic anisotropy values surpassing those of traditional CoPt alloys—a property highly sought after for ultra-high-density data storage applications. Breakthroughs reported at the IEEE Magnetics Society conference (June 2024) revealed coercivity values exceeding 5 kOe at room temperature when synthesized via atomic layer deposition on silicon substrates.

Eco-friendly recycling frameworks are now being developed to recover manganese from spent battery materials using bio-inspired leaching agents containing chelating ligands like ethylenediaminetetraacetic acid (EDTA). This approach achieves >98% recovery efficiency while minimizing toxic byproducts—a critical step toward sustainable utilization of this compound as demand grows exponentially across industries.

Ongoing research focuses on strain engineering strategies to further optimize electronic properties through epitaxial growth on mismatched substrates like sapphire or graphene monolayers. Molecular dynamics simulations conducted at MIT’s Materials Research Laboratory predict that compressive strain levels between -1% to -3% could enhance electrical conductivity by up to three orders of magnitude—a hypothesis currently under experimental validation using focused ion beam milling techniques.

Beyond traditional applications, interdisciplinary studies now explore biological interactions between nanoscale Mn₄N particles and cellular systems under controlled conditions (<5 ppm concentration). Preliminary toxicity assessments published in Chemical Research in Toxicology (March 2024) indicate minimal adverse effects on human fibroblasts compared to conventional metal oxide nanoparticles—a finding that opens avenues for bioimaging agents or targeted drug delivery carriers.

The commercialization trajectory for this material is further accelerated by advances in computational design tools like DFT-based parameterization platforms optimized specifically for transition metal nitrides. These tools enable rapid screening of dopant candidates and processing parameters before experimental validation—reducing development timelines by an estimated 6–8 months per project iteration according to industry benchmarks published by IHS Markit.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.